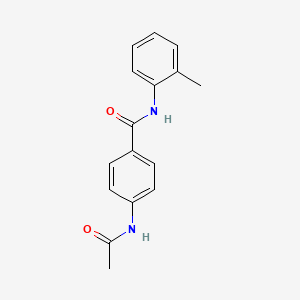![molecular formula C12H14F6N4O4 B5522931 ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)
ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves several steps, starting from basic pyrimidinyl precursors. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and tested for various activities, demonstrating the complex nature of synthesis involved in compounds with similar backbones (Palanki et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis of Potential Anticancer Agents
Researchers have explored the synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate for their potential as anticancer agents. One study involved the hydrolysis and subsequent reactions of a chloro group-containing carbamate to produce a series of compounds. These compounds were tested for their effects on the proliferation of cultured cells and survival rates in mice bearing leukemia, demonstrating the potential for anticancer applications (Temple et al., 1983).
Alterations for Antimitotic Activity
Further research into the modifications of carbamate groups in certain ethyl carbamate derivatives has revealed the importance of structural changes for enhancing antimitotic activity. Alterations at specific positions of the molecule significantly impacted its cytotoxicity and ability to inhibit mitosis in leukemia cells, suggesting a tailored approach could optimize therapeutic outcomes (Temple et al., 1991).
New Heterocyclic Systems
The chemical versatility of ethyl carbamate derivatives has facilitated the synthesis of new heterocyclic systems. For instance, reactions with alkyl mono- and di-halides have led to the creation of compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These synthetic pathways open avenues for developing novel molecules with potential biological activities (Sirakanyan et al., 2015).
Phosphine-Catalyzed Annulations
An innovative approach to synthesizing highly functionalized tetrahydropyridines involves phosphine-catalyzed [4 + 2] annulations. This method leverages ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, yielding tetrahydro-pyridine-3-carboxylates. Such chemical strategies demonstrate the utility of ethyl carbamate derivatives in facilitating complex organic reactions (Zhu et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N4O4/c1-4-26-9(23)22-10(11(13,14)15,12(16,17)18)21-8-19-6(24-2)5-7(20-8)25-3/h5H,4H2,1-3H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJPOXOAJGRKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC(=CC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)
![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)
